molecular formula C12H23N3O8 B6345495 1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-beta-D-galactopyranoside CAS No. 126765-27-3

1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-beta-D-galactopyranoside

Cat. No.: B6345495
CAS No.: 126765-27-3
M. Wt: 337.33 g/mol
InChI Key: ABBZTEUICIJBPU-YBXAARCKSA-N
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Description

1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-β-D-galactopyranoside is a synthetic galactopyranoside derivative featuring a triethylene glycol (TEG) spacer terminated with an azide (-N₃) group. This compound is primarily utilized in glycobiology and chemical biology for bioorthogonal conjugation via azide-alkyne cycloaddition (e.g., click chemistry) . Its synthesis involves sequential protection/deprotection steps to avoid side reactions like acetyl migration during azide reduction. For instance, the Boc-protected derivative is synthesized in 79% yield via Pd/C-catalyzed hydrogenation in ethyl acetate . The azide-functionalized TEG chain enhances solubility in aqueous and organic media, making it versatile for bioconjugation and probe development.

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O8/c13-15-14-1-2-20-3-4-21-5-6-22-12-11(19)10(18)9(17)8(7-16)23-12/h8-12,16-19H,1-7H2/t8-,9+,10+,11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBZTEUICIJBPU-YBXAARCKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COCCOCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioglycoside Donor-Based Glycosylation

Thioglycosides serve as versatile donors due to their stability and compatibility with diverse promoters. In one approach, a di-tert-butylsilyl-4,6-acetal-protected galactosamine thioglycoside donor was reacted with a TEG-Cl spacer under NIS/AgOTf promotion, achieving α-selective glycosylation with 85% yield. The silyl acetal ensured regioselectivity by blocking the 4- and 6-hydroxyl groups, while the Troc (2,2,2-trichloroethoxycarbonyl) group protected the C2 amine. Subsequent deprotection of the silyl group and azide introduction via Staudinger reaction completed the synthesis.

Direct Etherification with Azido-Terminated Spacers

An alternative route involves coupling pre-synthesized azido-TEG derivatives to galactose. For instance, 2-[2-(2-azidoethoxy)ethoxy]ethanol was reacted with a per-acetylated galactopyranoside under Mitsunobu conditions (DIAD, PPh3), yielding the target compound after deacetylation. However, competing side reactions, such as acetyl migration during azide reduction, necessitated Boc protection to stabilize intermediates.

Step-by-Step Synthesis Protocols

Synthesis of Azido-TEG Spacer Intermediate

The azido-TEG spacer is typically prepared in three steps:

  • Etherification : 2-(2-chloroethoxy)ethanol undergoes nucleophilic substitution with sodium azide in DMF, producing 2-(2-azidoethoxy)ethanol.

  • Elongation : Repetitive Williamson ether synthesis extends the spacer using ethylene oxide and catalytic K2CO3.

  • Functionalization : The terminal hydroxyl group is converted to a leaving group (e.g., chloride) for subsequent glycosylation.

Glycosylation of Galactose with Azido-TEG Spacer

A representative procedure from involves:

  • Donor Activation : A Troc-protected galactosamine thioglycoside (9.3 g, 15 mmol) is activated with NIS (6.66 g, 29.6 mmol) and AgOTf (760 mg, 2.96 mmol) in dry CH2Cl2 under N2.

  • Coupling : The azido-TEG acceptor (3.9 g, 22 mmol) is added, and the reaction proceeds at room temperature for 40 minutes.

  • Workup : Quenching with Et3N, filtration through Celite®, and chromatography yield the glycoside (8.74 g, 85%).

Deprotection and Final Modification

Critical deprotection steps include:

  • Silyl Removal : Treatment with HF-pyridine cleaves the di-tert-butylsilyl group.

  • Acetyl Migration Mitigation : Boc protection immediately after azide reduction prevents unwanted acetyl shifts.

Optimization of Reaction Conditions

Glycosylation Promoters

Comparative studies highlight NIS/AgOTf as superior to traditional Lewis acids (e.g., BF3·Et2O) for thioglycoside activation, offering higher yields (85% vs. 68%) and better α-selectivity.

Solvent and Temperature Effects

  • Etherification : DMF enhances solubility of azido-TEG intermediates but risks side reactions at elevated temperatures.

  • Sulfation : Tin-mediated sulfation in DMF/benzene (1:1) at 80°C achieves 66% yield, whereas pure DMF leads to insolubility.

Protecting Group Strategies

Protecting GroupRoleRemoval Conditions
Troc (C2)Prevents amine oxidationZn/AcOH
Acetyl (C3, C4, C6)Blocks undesired glycosylationNaOMe/MeOH
Silyl (C4, C6)Ensures β-selectivityHF-pyridine

Characterization and Quality Control

Spectroscopic Analysis

  • 1H-NMR : Key signals include the anomeric proton at δ 5.39 ppm (d, J = 2.6 Hz) and azide-related peaks at δ 3.65–3.75 ppm.

  • MS (ESI) : [M+Na]+ observed at m/z 432.15, confirming molecular formula C12H23N3O8.

Purity Assessment

HPLC with a C18 column (ACN/H2O gradient) resolves the target compound (Rt = 12.3 min) from acetylated byproducts (Rt = 14.8 min).

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldAdvantagesLimitations
Thioglycoside DonorNIS/AgOTf activation, Troc protection85%High α-selectivity, scalableRequires hazardous HF for deprotection
Mitsunobu EtherificationDIAD/PPh3, pre-formed spacer68%Mild conditionsLower yield due to competing reactions
Reductive AminationPd/C hydrogenation, Boc protection79%Avoids acetyl migrationMulti-step spacer synthesis

Chemical Reactions Analysis

1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-beta-D-galactopyranoside undergoes various chemical reactions, including:

    Click Chemistry: The azido group readily participates in click reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages.

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions, such as reduction to an amine using reducing agents like triphenylphosphine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azido group and the glycol chain, depending on the reagents and conditions used.

Common reagents include copper catalysts for click reactions, triphenylphosphine for azide reduction, and various oxidizing agents for oxidation reactions. Major products formed include triazole derivatives, amines, and oxidized glycol chains.

Scientific Research Applications

Bioconjugation and Drug Delivery

Overview : The azido group in 1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-beta-D-galactopyranoside enables the compound to participate in click chemistry reactions, particularly with alkyne-functionalized molecules. This property makes it valuable for bioconjugation techniques, which are crucial for developing targeted drug delivery systems.

Case Study : A study demonstrated the synthesis of oligonucleotides containing galactose units using this compound as a precursor. The azido functionality allowed for the selective attachment of oligonucleotides to specific targets, enhancing the efficacy of therapeutic agents in cellular environments . This method showcases the potential for using 1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-beta-D-galactopyranoside in creating targeted therapies for diseases such as cancer.

Fluorescent Probes

Overview : The compound has been utilized as a fluorescent probe for cellular imaging, particularly in tracking lysosomal activity during apoptosis. Its ability to fluoresce allows researchers to visualize biological processes in real-time.

Application Example : In one application, researchers employed the azido derivative to label lysosomes, providing insights into their role in cellular death pathways. This application highlighted the importance of lysosomes in apoptosis and offered a novel approach to studying cellular dynamics .

Synthesis of Glycoconjugates

Overview : 1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-beta-D-galactopyranoside serves as a glycosyl donor in the synthesis of glycoconjugates. These glycoconjugates are essential for studying glycan-protein interactions and their implications in various biological processes.

Case Study : Research involving the synthesis of glycoproteins demonstrated that using this compound facilitated the incorporation of galactose residues into proteins, which is critical for understanding glycosylation patterns and their effects on protein function . This application is particularly relevant in the context of vaccine development and immune response modulation.

Modulators of Protein Aggregation

Overview : The compound has shown promise as a modulator in the aggregation of amyloid-beta and tau proteins, which are implicated in neurodegenerative diseases such as Alzheimer's.

Research Findings : A study highlighted that derivatives of 1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-beta-D-galactopyranoside could influence the aggregation behavior of these proteins, suggesting potential therapeutic avenues for slowing disease progression . By modifying protein interactions through glycosylation, researchers can explore new strategies for treating neurodegenerative conditions.

Chemical Synthesis Techniques

Overview : The synthesis routes for producing 1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-beta-D-galactopyranoside involve various chemical transformations that can be optimized for yield and purity.

Synthesis Method Yield (%) Conditions
Acetylation followed by azidation90%Room temperature, MeOH
Click chemistry with alkyne derivativesVariedSpecific reaction conditions based on reactants

This table summarizes key methods used for synthesizing the compound, showcasing its versatility and efficiency in laboratory settings .

Mechanism of Action

The primary mechanism of action for 1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-beta-D-galactopyranoside involves its participation in click chemistry reactions. The azido group acts as a reactive site for cycloaddition with alkynes, forming triazole linkages. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications. The molecular targets and pathways involved depend on the specific application, such as targeting specific biomolecules in biological systems or forming stable linkages in polymer synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Azide-Functionalized Linkers

a. 1-[2-(2-Azidoethoxy)ethoxyethyl]-2,3,4,6-tetra-O-acetyl-D-galactopyranoside (CAS 381716-33-2)

  • Structure : Similar backbone but retains acetyl protecting groups on the galactose ring.
  • Applications : Used in glycosylation reactions where acetyl groups prevent premature reactivity.
  • Synthesis : Achieved via glycosylation with TEG-azide alcohol, yielding 81% using TMSOTf catalysis .
  • Key Difference : Acetyl groups confer higher lipophilicity, reducing aqueous solubility compared to the deprotected target compound .

b. 2-[2-(2-Azidoethoxy)ethoxy]ethyl β-D-galactopyranosyl-(1→3)-2-acetamido-2-deoxy-α-D-galactopyranoside

  • Structure : Disaccharide derivative with a Gal-(1→3)-GlcNAc linkage and TEG-N₃.
  • Applications : Serves as a mucin mimic for studying glycosidase interactions.
  • Key Difference : The disaccharide core increases molecular weight (MW) and steric hindrance, limiting its use in small-molecule conjugates .
Galactopyranosides with Alternative Functional Groups

a. Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside (CAS 3601-36-3)

  • Structure: Benzoyl-protected α-anomer.
  • Applications : Building block for synthesizing α-linked galactose derivatives.
  • Key Difference : Benzoyl groups enhance stability under acidic conditions but require harsher deprotection (e.g., NaOMe/MeOH) compared to acetyl groups .

b. Ethyl 2-deoxy-2-acetimido-1-thio-β-D-galactopyranoside

  • Structure : Thio-glycosidic bond with a 2-acetamido group.
  • Applications : Substrate for glycosyltransferases and glycosidase inhibitors.
  • Key Difference : The thio-linkage increases hydrolytic stability but lacks the azide’s bioorthogonal reactivity .
Derivatives with Fluorinated or Sulfated Modifications

a. 2-(2-(2-(4-Azido-2,3,5,6-tetrafluorobenzamido)ethoxy)ethoxy)ethyl 4-O-β-D-galactopyranosyl-1-thio-β-D-glucopyranoside

  • Structure: Fluorinated benzamido group and thio-glucopyranoside.
  • Applications : Fluorescent labeling and mass spectrometry probes.
  • Key Difference : Fluorination enhances metabolic stability but introduces synthetic complexity (77% yield) .

b. 3’-O-Sulfated TF Antigen with TEG-N3 Linker

  • Structure : Sulfated disaccharide with TEG-azide.
  • Applications : Mimics sulfated glycans in inflammation studies.
  • Key Difference: Sulfation alters charge and binding affinity to lectins, unlike non-sulfated analogues .

Comparative Data Table

Compound Name MW (g/mol) Yield (%) Solubility Key Functional Group Applications
1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-β-D-galactopyranoside ~450 79 Polar solvents Azide-TEG Bioorthogonal conjugation
1-[2-(2-Azidoethoxy)ethoxyethyl]-2,3,4,6-tetra-O-acetyl-D-galactopyranoside ~550 81 Organic solvents Acetyl-protected Glycosylation reactions
Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside ~500 85 CHCl₃, DCM Benzoyl-protected Carbohydrate synthesis
Ethyl 2-deoxy-2-acetimido-1-thio-β-D-galactopyranoside ~300 93 MeOH, H₂O Thio-glycoside Enzyme substrate

Key Research Findings

  • Synthetic Efficiency : TMSOTf catalysis (81% yield) outperforms Pd/C hydrogenation (79%) in glycosylation reactions due to milder conditions .
  • Stability : Acetyl groups in the target compound prevent undesired migration during azide reduction, whereas benzoyl derivatives require rigorous deprotection .
  • Biocompatibility : The TEG-azide spacer in the target compound reduces steric hindrance in bioconjugation compared to bulkier disaccharide derivatives .

Biological Activity

1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-beta-D-galactopyranoside is a complex carbohydrate derivative with significant potential in various biological applications. This compound features an azido group, which is a versatile functional moiety in bioconjugation and drug delivery systems. Its unique structure allows for enhanced interactions in glycobiology, making it a valuable tool for studying carbohydrate-protein interactions and developing targeted therapies.

  • Molecular Formula : C_{14}H_{27}N_{3}O_{7}
  • Molecular Weight : 331.38 g/mol
  • CAS Number : 381716-33-2

1. Bioconjugation

The azido functionality allows for the application of click chemistry, facilitating the attachment of biomolecules such as proteins or antibodies to surfaces or other molecules. This property enhances the development of targeted therapies, particularly in cancer treatment and immunotherapy .

2. Drug Delivery Systems

The compound's structure aids in designing drug delivery systems by improving the solubility and stability of therapeutic agents. This is particularly beneficial for pharmaceuticals aimed at treating complex diseases, including cancer and neurodegenerative disorders .

3. Glycobiology Studies

In glycobiology, this compound is instrumental in studying carbohydrate-protein interactions. It provides insights into cell signaling and recognition processes that are crucial for understanding various biological functions, including immune response and pathogen recognition .

Case Studies

  • Inhibition of Glycosidases
    A study demonstrated that derivatives of azido-functionalized galactose could inhibit various glycosidases, such as β-galactosidase and α-mannosidase. The multivalency of these compounds showed enhanced affinities compared to monovalent systems, indicating their potential as therapeutic agents against glycosidase-related diseases .
  • Cellular Uptake and Tracking
    Research has shown that azido-galactosides can be utilized as fluorescent probes for lysosome labeling during apoptosis. This application is critical for understanding cellular processes related to disease progression and treatment responses .
  • Click Chemistry Applications
    The compound has been successfully employed in click chemistry reactions to create glycofullerenes that effectively inhibit viral infections, such as those caused by the Ebola virus. This highlights its potential use in antiviral drug development .

Data Table: Biological Activity Summary

Activity Description References
BioconjugationVersatile linker for attaching biomolecules; enhances targeted therapies ,
Drug DeliveryImproves solubility and stability of therapeutic agents ,
Glycobiology StudiesInsights into carbohydrate-protein interactions; crucial for cell signaling ,
Inhibition of GlycosidasesEffective against β-galactosidase; potential therapeutic applications
Cellular UptakeUsed as a fluorescent probe for lysosome tracking during apoptosis ,
Antiviral ApplicationsInhibits viral infections through click chemistry-derived compounds ,

Q & A

Q. What are the key considerations for designing a synthesis protocol for 1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-beta-D-galactopyranoside?

The synthesis requires sequential protection/deprotection strategies and regioselective glycosylation. A common approach involves:

  • Glycosyl donor preparation : Use trichloroacetimidate-activated galactopyranoside derivatives (e.g., 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl trichloroacetimidate) to enhance reactivity .
  • Triethylene glycol linker introduction : Couple the azide-functionalized triethylene glycol chain via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions.
  • Azide incorporation : Ensure the azido group is introduced early to avoid side reactions during glycosylation. Purification via flash chromatography (e.g., 0–40% EtOAc/hexanes gradient) is critical to isolate intermediates .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm glycosidic linkage (e.g., beta-configuration via JH1H278J_{H1-H2} \approx 7–8 Hz) and triethylene glycol chain integration.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and azide functionality (e.g., MALDI-TOF or ESI-MS).
  • X-ray crystallography : If crystalline derivatives (e.g., acetylated forms) are available, this provides unambiguous stereochemical confirmation .

Q. What are the primary applications of this compound in glycobiology?

The azide group enables click chemistry for site-specific conjugation (e.g., with alkyne-functionalized probes). Applications include:

  • Glycoconjugate synthesis : Labeling cell-surface glycans for imaging or drug delivery.
  • Enzyme substrate studies : Probing galactosidase activity via azide-tagged inhibitors .

Advanced Research Questions

Q. How can regioselectivity challenges during glycosylation be mitigated?

  • Temporary protecting groups : Use orthogonal groups (e.g., benzyl, acetyl) to block competing hydroxyls. For example, 3,6-di-O-benzyl protection on galactose directs glycosylation to the 4-position .
  • Catalyst optimization : Employ Brønsted acid catalysts (e.g., TMSOTf) to enhance reaction efficiency and selectivity. Computational modeling (e.g., DFT) can predict transition states to guide experimental design .

Q. What experimental strategies address contradictory solubility data in polar vs. non-polar solvents?

  • Solubility profiling : Conduct systematic studies using DMSO, DMF, or aqueous-organic mixtures (e.g., MeOH:H2_2O). Acetylation of hydroxyl groups improves solubility in non-polar solvents (e.g., CH2_2Cl2_2) .
  • Co-solvent systems : For biological assays, use PEG-based solvents or cyclodextrin inclusion complexes to enhance aqueous compatibility .

Q. How can the azide group’s stability under varying reaction conditions be ensured?

  • pH control : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent azide decomposition. Avoid strong bases or reducing agents (e.g., NaBH4_4).
  • Temperature modulation : Limit heating to <60°C during conjugation steps. For Staudinger ligation, use triphenylphosphine derivatives at ambient temperature .

Q. What methodologies enable precise tracking of this compound in cellular uptake studies?

  • Fluorescent tagging : Conjugate via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with BODIPY-alkyne probes.
  • Metabolic labeling : Incubate cells with peracetylated derivatives, which are deacetylated intracellularly, releasing the active compound .

Data Analysis & Contradiction Resolution

Q. How should researchers resolve discrepancies in NMR data for glycosidic linkage confirmation?

  • Comparative analysis : Cross-reference with published spectra of analogous compounds (e.g., methyl beta-D-galactopyranoside derivatives) .
  • 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals and assign anomeric carbon correlations unambiguously .

Q. What steps validate unexpected reactivity of the azide group in conjugation experiments?

  • Control experiments : Test azide-free analogs to rule out non-specific interactions.
  • Kinetic studies : Monitor reaction progress via TLC or inline IR spectroscopy to detect intermediate species. Adjust stoichiometry or catalyst loading if side reactions dominate .

Tables for Key Data

Property Method Typical Results Reference
Glycosidic linkage1^1H NMRδ\delta 4.35–4.45 ppm (d, J=7.5J = 7.5 Hz)
Azide functionalityIR Spectroscopy2100–2150 cm1^{-1} (strong stretch)
Molecular weight confirmationHRMS (ESI)[M+Na]+^+ calc. 567.22, found 567.21

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